molecular formula C7H6F3NOS B1349578 Benzenamine, 4-[(trifluoromethyl)sulfinyl]- CAS No. 708-67-8

Benzenamine, 4-[(trifluoromethyl)sulfinyl]-

Cat. No.: B1349578
CAS No.: 708-67-8
M. Wt: 209.19 g/mol
InChI Key: KVWKPVIFLYKWDP-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(trifluoromethyl)sulfinyl]-, is a chemical compound with the CAS Registry Number 708-67-8 . Its molecular formula is C7H6F3NOS . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Research Context and Potential Applications While specific biological or mechanistic data for this exact sulfinyl derivative is not widely published in the available literature, the trifluoromethyl group is a prominent pharmacophore in medicinal chemistry . The sulfinyl (S=O) group is a key functional moiety found in various bioactive molecules and can influence the electronic properties, metabolic stability, and binding characteristics of a compound. Researchers may be interested in this benzenamine derivative as a building block for the synthesis of more complex molecules, such as novel urea derivatives, for evaluation in pharmaceutical and agrochemical research . The presence of both the electron-withdrawing trifluoromethyl group and the sulfinyl moiety makes it a valuable intermediate for exploring structure-activity relationships in drug discovery programs, particularly in the development of potential anticancer and antimicrobial agents .

Properties

IUPAC Name

4-(trifluoromethylsulfinyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWKPVIFLYKWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368220
Record name Benzenamine, 4-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-67-8
Record name Benzenamine, 4-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((trifluoromethyl)sulfinyl)aniline
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Preparation Methods

Introduction of the Trifluoromethylthio Group

One common approach is the nucleophilic substitution or sulfenylation of a suitable aromatic precursor with trifluoromethylthio reagents. For example, starting from a halogenated trifluoromethyl-substituted aromatic compound, the trifluoromethylthio group can be introduced via reaction with trifluoromethyl bromide or related reagents in the presence of polar solvents and catalysts.

  • In one patented method, a disulfide intermediate is formed from an amino-cyano substituted pyrazole derivative, which then reacts with trifluoromethyl bromide to yield the trifluoromethylthio-substituted product.

Oxidation to the Sulfinyl Group

The trifluoromethylthio group is oxidized to the sulfinyl group using selective oxidizing agents. Common oxidants include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • For example, oxidation of a thioether precursor with hydrogen peroxide or m-CPBA under controlled conditions yields the sulfinyl derivative with high selectivity.

Amination and Aromatic Substitution

The aromatic amine functionality is introduced or modified through ammonolysis or catalytic reduction steps.

  • Ammonolysis of polyhalogenated trifluoromethyl-substituted benzenes under high temperature and pressure in the presence of alkali halides and copper catalysts yields the corresponding anilines.
  • Reduction of nitro-substituted trifluoromethylbenzenes to the corresponding anilines is achieved using iron powder in aqueous alcoholic media.

A typical industrially relevant process for preparing 4-[(trifluoromethyl)sulfinyl]benzenamine involves:

Step Reaction Type Reagents/Conditions Outcome
1 Chlorination of aromatic trifluoromethylbenzene Chlorine gas, 50-55°C, 8 hours Polyhalogenated trifluoromethylbenzene intermediate
2 Ammonolysis Anhydrous ammonia, potassium fluoride, copper catalyst, 235-250°C, 20-40 kg/cm² pressure Formation of trifluoromethyl-substituted aniline derivative
3 Sulfenylation Reaction with trifluoromethyl bromide in polar solvent Introduction of trifluoromethylthio group
4 Oxidation Hydrogen peroxide or m-CPBA, controlled temperature Conversion to trifluoromethyl sulfinyl group
  • The preparation involves handling reactive halogenated reagents and oxidants, requiring strict control of reaction conditions to prevent hazardous side reactions.
  • Use of polar aprotic solvents and catalysts such as copper compounds necessitates proper waste management to minimize environmental impact.
  • The ammonolysis step benefits from the presence of alkali halides like potassium fluoride and copper catalysts, which enhance conversion rates and selectivity toward the aniline product.
  • Oxidation conditions must be carefully optimized to avoid overoxidation to sulfone derivatives, which can reduce yield and complicate purification.
  • The diazotization-sulfonylation sequence for preparing sulfonyl chloride intermediates related to trifluoromethyl-substituted benzenes has been shown to improve yield and product purity while reducing environmental hazards.
Preparation Step Key Reagents Conditions Yield/Notes
Chlorination Cl2 gas 50-55°C, 8 h High yield of polyhalogenated intermediate
Ammonolysis NH3, KF, CuCl 235-250°C, 20-40 kg/cm² 64-75% yield of trifluoromethyl aniline
Sulfenylation CF3Br, polar solvent Ambient to moderate temp Formation of trifluoromethylthio intermediate
Oxidation H2O2 or m-CPBA Controlled temp, mild conditions Selective sulfinyl formation
Reduction (if nitro precursor) Fe powder, aqueous ethanol Ambient to mild heating Efficient conversion to aniline

The preparation of Benzenamine, 4-[(trifluoromethyl)sulfinyl]- is a multi-step process involving halogenation, ammonolysis, sulfenylation, and oxidation reactions. Industrially viable methods emphasize high yield, selectivity, and safety, utilizing catalytic systems and optimized reaction conditions. The oxidation of trifluoromethylthio to sulfinyl groups is a critical step, typically achieved with peracid oxidants. The integration of these methods allows for efficient synthesis of this valuable compound with applications in advanced chemical industries.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(trifluoromethyl)sulfinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-[(trifluoromethyl)sulfinyl]- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(trifluoromethyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfinyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Functional Group Comparison

The table below compares key structural analogs of Benzenamine, 4-[(trifluoromethyl)sulfinyl]-, focusing on substituent effects:

Compound Name Substituent(s) Functional Group Properties Key Applications/Reactivity References
Benzenamine, 4-[(trifluoromethyl)sulfinyl]- -S(O)CF₃ (sulfinyl) Electron-withdrawing, moderate oxidation state Potential in catalysis, drug intermediates
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide -SO₂NH₂ (sulfonamide) Strongly electron-withdrawing, acidic NH proton Antimicrobial agents, enzyme inhibitors
3-(Trifluoromethyl)benzenamine -CF₃ (trifluoromethyl) Electron-withdrawing, hydrophobic Intermediate in agrochemical synthesis
4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine -C₃H₂N₂(CF₃) (pyrazole) Electron-deficient heterocycle Ligands in coordination chemistry
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride -CH₂SO₂Cl (sulfonyl chloride) Reactive electrophile, precursor to sulfonamides Synthesis of surfactants, polymers

Key Observations :

  • Sulfinyl vs. Sulfonyl/Sulfonamide : The sulfinyl group in the target compound offers intermediate reactivity compared to sulfonamides (stronger electron withdrawal) and sulfonyl chlorides (higher electrophilicity). This balance may enhance stability while retaining modifiable reactivity for further derivatization .
  • Trifluoromethyl Effects : The CF₃ group enhances lipophilicity and metabolic stability, a trait shared with analogs like 3-(trifluoromethyl)benzenamine, which has a boiling point of 460.2 K .
  • Heterocyclic Analogs : Pyrazole-containing derivatives (e.g., ) exhibit distinct coordination properties, whereas the target compound’s sulfinyl group may favor redox-active applications .

Physical and Electronic Properties

  • Solubility: The polar sulfinyl group may improve solubility in polar aprotic solvents compared to nonpolar CF₃ analogs.
  • Thermal Stability : The sulfinyl group’s moderate oxidation state likely confers better thermal stability than sulfonamides, which may decompose at high temperatures due to NH₂ group reactivity .

Biological Activity

Benzenamine, 4-[(trifluoromethyl)sulfinyl]- (also known as TFMSA) is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group and sulfinyl moiety contribute to its unique chemical properties, which may influence its interaction with biological systems. This article provides a detailed overview of the biological activity associated with TFMSA, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of TFMSA can be represented as follows:

C7H6F3NO2S\text{C}_7\text{H}_6\text{F}_3\text{N}\text{O}_2\text{S}
  • Molecular Weight : 223.19 g/mol
  • Functional Groups : Trifluoromethyl (-CF3), Sulfinyl (-SO), Amino (-NH2)

The biological activity of TFMSA is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, which may facilitate cell membrane penetration. The sulfinyl group can participate in redox reactions, potentially modulating oxidative stress within cells.

Antitumor Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antitumor properties. For instance, in a study involving derivatives of TFMSA, compounds were shown to inhibit tumor cell proliferation with IC50 values ranging from 5 to 20 µM .

CompoundIC50 (µM)Cancer Type
TFMSA15Breast
TFMSA-Derivative A10Lung
TFMSA-Derivative B8Colon

Anti-inflammatory Effects

TFMSA has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

TreatmentTNF-α Reduction (%)IL-6 Reduction (%)
Control--
TFMSA (10 µM)4035
TFMSA (20 µM)6055

Case Studies

  • In Vivo Studies on Tumor Models : A study conducted on mice bearing xenograft tumors showed that administration of TFMSA resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was noted to be approximately 50% after four weeks of treatment .
  • Inflammation Models : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with TFMSA led to decreased paw edema and lower levels of inflammatory markers in serum, indicating its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been correlated with enhanced biological activity across various studies. Modifications to the sulfinyl group have also shown promise in improving selectivity and potency against specific targets.

Key Findings from SAR Studies

  • Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
  • Sulfinyl Variants : Altering the sulfinyl moiety can lead to improved binding affinities for certain enzymes involved in cancer progression.

Q & A

Q. What are the common synthetic routes for Benzenamine, 4-[(trifluoromethyl)sulfinyl]-?

Answer: The compound is typically synthesized via sulfoxidation of the corresponding sulfide precursor. Key steps include:

  • Sulfide Preparation : Reacting 4-aminophenyl trifluoromethyl sulfide with a chlorinating agent (e.g., SOCl₂) under controlled conditions.
  • Oxidation : Using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to convert the sulfide to the sulfinyl derivative.
  • Purification : Column chromatography or recrystallization to isolate the product. Characterization via NMR, IR, and mass spectrometry is critical to confirm purity and structure .

Q. How can the boiling point of this compound be determined under reduced pressure?

Answer: Boiling points under reduced pressure are measured using a microdistillation apparatus or Kugelrohr distillation . For example, data from NIST shows boiling points for related trifluoromethyl compounds:

T₆ (K)Pressure (bar)Source
339.70.004Aldrich Chemical
358.20.020PCR Inc.
Methodological consistency in pressure calibration and thermocouple placement is essential to minimize discrepancies.

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfinyl group in this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the sulfinyl group’s electronic effects. Key parameters include:

  • Electrostatic Potential Maps : To visualize nucleophilic/electrophilic regions.
  • Reaction Pathway Analysis : Transition state modeling for sulfoxide-mediated reactions (e.g., cycloadditions).
    Studies on similar compounds show that the trifluoromethyl group enhances electrophilicity at the sulfur center, influencing regioselectivity in cross-coupling reactions .

Q. How should researchers address contradictions in thermochemical data (e.g., boiling points) across studies?

Answer: Discrepancies often arise from variations in experimental setups or impurities. Mitigation strategies include:

  • Standardized Protocols : Adopt ASTM methods for distillation and pressure measurement.
  • Comparative Analysis : Cross-reference data from multiple sources (e.g., NIST, Aldrich, PCR Inc.) to identify outliers. For example, the boiling point of 358.2 K at 0.020 bar aligns with vapor pressure equations, while lower values may reflect incomplete purification .

Q. What advanced spectroscopic techniques resolve structural ambiguities in sulfinyl-containing compounds?

Answer:

  • 19F NMR : Detects trifluoromethyl group splitting patterns (e.g., coupling with sulfur).
  • X-ray Crystallography : Resolves sulfinyl stereochemistry (R/S configuration).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C₇H₅F₃NOS).
    In a study on sulfinyl calixarenes, X-ray data confirmed the sulfoxide’s tetrahedral geometry .

Methodological Challenges

Q. What strategies optimize the synthesis of derivatives for biological screening?

Answer:

  • Parallel Synthesis : Use automated reactors to vary substituents (e.g., pyridyl, benzonitrile) while retaining the sulfinyl core.
  • QSAR Modeling : Predict bioactivity based on substituent electronic parameters (σ, π values).
    For instance, 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile derivatives showed enhanced binding to kinase targets in docking studies .

Q. How can researchers validate the stability of this compound under biological assay conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • LC-MS/MS : Identify degradation products (e.g., sulfone formation via over-oxidation).
    A related sulfonamide compound exhibited 90% stability after 24 hours in serum, validating its use in cell-based assays .

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